molecular formula C9H11FO3 B8374637 2-(5-Fluoro-2-methoxyphenoxy)ethanol CAS No. 72955-98-7

2-(5-Fluoro-2-methoxyphenoxy)ethanol

Cat. No.: B8374637
CAS No.: 72955-98-7
M. Wt: 186.18 g/mol
InChI Key: LJFLKLZPTIKGGE-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenoxy)ethanol is a fluorinated aromatic ether-alcohol with the molecular formula C₉H₁₁FO₃ and a molecular weight of 186.18 g/mol. Structurally, it consists of a phenoxy ring substituted with a methoxy group at the 2-position and a fluorine atom at the 5-position, linked to an ethanol moiety. Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, or specialty solvents due to their balanced polarity and stability .

Properties

CAS No.

72955-98-7

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenoxy)ethanol

InChI

InChI=1S/C9H11FO3/c1-12-8-3-2-7(10)6-9(8)13-5-4-11/h2-3,6,11H,4-5H2,1H3

InChI Key

LJFLKLZPTIKGGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key References
2-(5-Fluoro-2-methoxyphenoxy)ethanol C₉H₁₁FO₃ 2-OCH₃, 5-F, phenoxy-ethanol 186.18 Inferred
2-(2-Methoxyphenoxy)ethanol C₉H₁₂O₃ 2-OCH₃, phenoxy-ethanol 168.19
1-(5-Fluoro-2-methoxyphenyl)ethanol C₉H₁₁FO₂ 2-OCH₃, 5-F, phenyl-ethanol 170.18
2-(3-Methoxyphenyl)ethanol C₉H₁₂O₂ 3-OCH₃, phenyl-ethanol 152.19
2-(3-Ethoxy-5-fluorophenyl)ethanol C₁₀H₁₃FO₂ 3-OCH₂CH₃, 5-F, phenyl-ethanol 184.21

Key Observations :

  • Fluorine Substitution: The presence of fluorine at the 5-position in this compound enhances electronegativity and polarity compared to non-fluorinated analogs like 2-(2-Methoxyphenoxy)ethanol. This may increase solubility in polar solvents and influence binding interactions in biological systems .
  • Phenoxy vs.
  • Substituent Position: Moving the methoxy group from the 2-position (target compound) to the 3-position (as in 2-(3-Methoxyphenyl)ethanol) alters steric and electronic effects, which could impact reactivity and intermolecular interactions .

Physicochemical Properties

Property 2-(2-Methoxyethoxy)ethanol (Analog) 2-(2-Methoxyphenoxy)ethanol (Analog) Inferred for Target Compound
Density (g/cm³ at 25°C) 1.021–1.035 ~1.12 (estimated) ~1.15–1.20
Refractive Index 1.419–1.427 ~1.50 (estimated) ~1.51–1.53
Boiling Point 202–205°C >250°C (phenoxy derivatives) >250°C

Notes:

  • The addition of a fluorine atom and phenoxy group likely increases density and boiling point compared to simpler ethoxyethanols (e.g., 2-(2-Methoxyethoxy)ethanol) due to enhanced molecular weight and polarity .
  • Phenolic ethers generally exhibit higher refractive indices than aliphatic ethers, aligning with estimates for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-Fluoro-2-methoxyphenoxy)ethanol, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route 1 : React 5-fluoro-2-methoxyphenol with ethylene oxide in the presence of sodium hydroxide (NaOH) at 80–100°C. This method requires precise control of stoichiometry to avoid over-alkylation .

  • Route 2 : Use Williamson ether synthesis by coupling 5-fluoro-2-methoxyphenol with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

  • Purification : Liquid-liquid extraction (dichloromethane/water), followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .

    • Critical Parameters :
  • Temperature control to minimize side reactions (e.g., hydrolysis of the methoxy group).

  • Use of anhydrous solvents to prevent hydroxyl group interference.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for fluorophenoxy groups) and methoxy/ethoxy signals (δ 3.3–4.0 ppm). Compare with PubChem data (CAS 18181-71-0) for validation .
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), ether (C-O-C, 1200–1250 cm⁻¹), and aromatic C-F (1100–1150 cm⁻¹) stretches .
    • Chromatography :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40) and UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How can enzyme inhibition studies be designed to evaluate the interaction of this compound with target proteins?

  • Experimental Design :

  • Enzyme Assays : Use the compound as a substrate or inhibitor in cytochrome P450 (CYP) or hydrolase assays. Vary pH (6.5–8.5), temperature (25–37°C), and enzyme concentration to determine kinetic parameters (Vₘₐₓ, Kₘ) .
  • Kinetic Analysis : Employ Michaelis-Menten plots and Lineweaver-Burk transformations to classify inhibition type (competitive/non-competitive).
    • Data Interpretation :
  • Compare inhibition constants (Kᵢ) with structurally similar compounds (e.g., 2-(2-Methoxyphenoxy)ethanol) to assess fluorine’s electronic effects on binding .

Q. What computational strategies are effective for modeling the thermodynamic stability and reactivity of this compound?

  • Methods :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) for the O–CH₃ and C–F bonds.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to study aggregation behavior .
    • Validation :
  • Cross-validate computational results with experimental vaporization enthalpy data (e.g., DSC/TGA) to refine force fields .

Q. How can contradictions in experimental data on the compound’s stability under varying pH and temperature conditions be resolved?

  • Resolution Strategies :

  • Accelerated Stability Studies : Expose the compound to pH 3–10 buffers at 40°C for 4 weeks. Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., demethylation or hydrolysis) .
  • Statistical Analysis : Apply multivariate regression to correlate degradation rates with environmental factors (pH, ionic strength) .

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